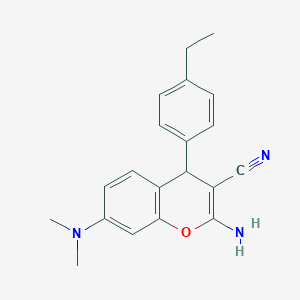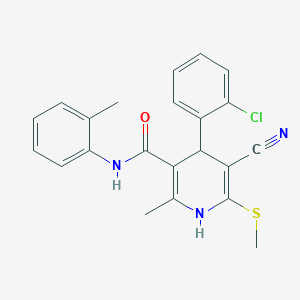
2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile, also known as CERC-501, is a novel small molecule drug that has been developed for the treatment of neurological and psychiatric disorders. This compound has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in the regulation of mood, anxiety, and stress.
作用機序
2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile exerts its pharmacological effects by binding to and modulating the activity of the KOR, which is a member of the opioid receptor family. The KOR is widely distributed throughout the central nervous system and is involved in the regulation of mood, anxiety, and stress. This compound has been shown to selectively activate the KOR, leading to the inhibition of the release of dopamine and other neurotransmitters in the brain. This mechanism of action is believed to underlie the therapeutic effects of this compound in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of dopamine release in the brain, the modulation of the activity of the hypothalamic-pituitary-adrenal (HPA) axis, and the attenuation of stress-induced behaviors. In addition, this compound has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
One of the main advantages of 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile for lab experiments is its high selectivity and potency for the KOR. This allows for the specific modulation of the activity of this receptor, which is involved in the regulation of various neurological and psychiatric disorders. In addition, this compound has been shown to have a favorable safety profile in animal studies, which is important for the development of new therapeutic agents.
However, there are also some limitations to the use of this compound in lab experiments. One of these is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the synthesis of this compound is a multi-step process that can be challenging and time-consuming.
将来の方向性
There are several future directions for research on 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile. One of these is the development of more efficient and scalable synthesis methods for this compound. This would allow for larger-scale production and more widespread use in preclinical and clinical studies.
Another future direction is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. This could involve further preclinical studies to elucidate its mechanism of action and efficacy, as well as clinical trials to evaluate its safety and effectiveness in humans.
Finally, there is also a need for further research on the biochemical and physiological effects of this compound. This could involve studies on its effects on neurotransmitter release, HPA axis activity, and stress-induced behaviors, as well as its potential for the treatment of chronic pain.
合成法
The synthesis of 2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile involves a multi-step process that begins with the reaction of 4-ethylphenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-ethylphenylacetonitrile-2,3-dicyano-5,6-quinone imine. This intermediate is then reacted with 7-dimethylamino-4-hydroxychromone to form this compound. The overall yield of this process is approximately 20%.
科学的研究の応用
2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, addiction, and chronic pain. Several preclinical studies have demonstrated that this compound can effectively modulate the activity of the KOR, which is involved in the regulation of these disorders. In addition, this compound has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed.
特性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(4-ethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-4-13-5-7-14(8-6-13)19-16-10-9-15(23(2)3)11-18(16)24-20(22)17(19)12-21/h5-11,19H,4,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHFBVTSNANPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5009377.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)
![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)
![N-(3,4-dimethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5009409.png)
![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)



![N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5009445.png)
![4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)
![2-isopropyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5009465.png)
![N-[4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5009482.png)